molecular formula C6H7BF3KS B15298927 Potassium (5-ethylthiophen-2-yl)trifluoroborate

Potassium (5-ethylthiophen-2-yl)trifluoroborate

Cat. No.: B15298927
M. Wt: 218.09 g/mol
InChI Key: UTAXDJJKDNTIQE-UHFFFAOYSA-N
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Description

Potassium (5-ethylthiophen-2-yl)trifluoroborate is an organoboron compound that contains a boron atom bonded to a trifluoromethyl group and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (5-ethylthiophen-2-yl)trifluoroborate can be synthesized through the reaction of 5-ethylthiophene-2-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Potassium (5-ethylthiophen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Organic solvents such as THF, dichloromethane, and toluene are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Coupling Products: The major products of coupling reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium (5-ethylthiophen-2-yl)trifluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: It can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium (5-ethylthiophen-2-yl)trifluoroborate in coupling reactions involves the formation of a palladium complex with the boron atom. This complex then undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (5-methylthiophen-2-yl)trifluoroborate
  • Potassium (5-phenylthiophen-2-yl)trifluoroborate
  • Potassium (5-bromothiophen-2-yl)trifluoroborate

Uniqueness

Potassium (5-ethylthiophen-2-yl)trifluoroborate is unique due to the presence of the ethyl group on the thiophene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent for the synthesis of specific compounds that require this structural feature.

Properties

Molecular Formula

C6H7BF3KS

Molecular Weight

218.09 g/mol

IUPAC Name

potassium;(5-ethylthiophen-2-yl)-trifluoroboranuide

InChI

InChI=1S/C6H7BF3S.K/c1-2-5-3-4-6(11-5)7(8,9)10;/h3-4H,2H2,1H3;/q-1;+1

InChI Key

UTAXDJJKDNTIQE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(S1)CC)(F)(F)F.[K+]

Origin of Product

United States

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